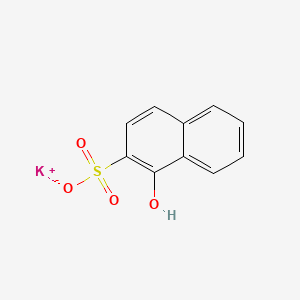

Potassium 1-hydroxynaphthalene-2-sulfonate

Description

BenchChem offers high-quality Potassium 1-hydroxynaphthalene-2-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 1-hydroxynaphthalene-2-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;1-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.K/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEJAILWYFFINQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061198 | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-49-5 | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1-hydroxynaphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Applications of Potassium 1-Hydroxynaphthalene-2-Sulfonate

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Potassium 1-hydroxynaphthalene-2-sulfonate (commonly referred to as 1-naphthol-2-sulfonic acid potassium salt) is a highly specialized aromatic compound that bridges the gap between industrial dye synthesis and advanced photophysical research. Characterized by the presence of adjacent hydroxyl and sulfonate groups on a naphthalene core, this molecule exhibits profound "super-photoacidic" behavior upon UV excitation. This guide deconstructs the regioselective synthesis, excited-state proton transfer (ESPT) kinetics, and industrial applications of the compound, providing self-validating protocols for laboratory implementation.

Physicochemical Profiling

Understanding the baseline properties of Potassium 1-hydroxynaphthalene-2-sulfonate is critical for predicting its behavior in both aqueous environments and supramolecular complexes. The proximity of the strongly electron-donating hydroxyl group and the electron-withdrawing sulfonate group dictates its solubility, acidity, and reactivity 1[1].

Table 1: Core Physicochemical Properties

| Property | Value | Scientific Implication |

| IUPAC Name | Potassium 1-hydroxynaphthalene-2-sulfonate | Defines structural regiochemistry. |

| CAS Number | 832-49-5 | Primary identifier for reagent sourcing. |

| Molecular Formula | C₁₀H₇KO₄S | Indicates the monopotassium salt form. |

| Molecular Weight | 262.32 g/mol | Essential for precise stoichiometric calculations. |

| Ground-State pKₐ | ~9.4 | Weak acid in the ground state (S₀); exists primarily as a neutral hydroxyl in biological pH. |

| Excited-State pKₐ* | ~0.0 to -0.2 | Becomes a "super-photoacid" upon UV excitation, rapidly ejecting a proton. |

Regioselective Synthesis: Kinetic vs. Thermodynamic Control

Mechanistic Causality

The synthesis of 1-naphthol-2-sulfonic acid via electrophilic aromatic substitution is a textbook demonstration of kinetic versus thermodynamic control. The hydroxyl group at the 1-position strongly activates the naphthalene ring, directing incoming electrophiles (such as SO₃) to the ortho (2-) and para (4-) positions.

The 4-position is thermodynamically favored due to minimal steric hindrance, typically yielding 1-naphthol-4-sulfonic acid (Nevile-Winther acid) under standard conditions. However, to isolate the 2-sulfonate derivative, the reaction must be strictly maintained under kinetic control . By utilizing lower temperatures (< 20 °C) and restricting the equivalents of the sulfonating agent in an inert solvent, the activation energy barrier for the ortho attack is managed, preventing thermodynamic equilibration to the 4-isomer 2[2].

Experimental Protocol: Regioselective Synthesis & Isolation

This protocol is designed as a self-validating system; the temperature thresholds directly dictate the isomeric purity of the final yield.

-

Dissolution: Dissolve 1.0 equivalent of 1-naphthol in an inert solvent (e.g., o-nitrotoluene). The solvent choice is critical as it modulates the aggressive activity of the sulfonating agent.

-

Kinetic Sulfonation: Place the reaction vessel in an ice bath. Slowly add 1.5 equivalents of concentrated sulfuric acid dropwise. Crucial Step: Maintain the internal temperature between 0 °C and 20 °C. Exceeding 20 °C will provide the thermal energy required to overcome the barrier to the thermodynamically stable 4-sulfonate isomer.

-

Aqueous Quench: After 3 hours of continuous stirring, pour the reaction mixture into ice-cold water to instantly halt the electrophilic substitution.

-

Phase Separation: Separate the organic solvent layer from the aqueous layer. The target sulfonic acid is highly water-soluble and will partition entirely into the aqueous phase.

-

Cationic Precipitation: Add a saturated solution of Potassium Chloride (KCl) to the aqueous phase. The common-ion effect (K⁺) drives the selective precipitation of potassium 1-hydroxynaphthalene-2-sulfonate.

-

Purification: Filter the resulting precipitate and recrystallize from a water/ethanol gradient to remove trace amounts of the 4-sulfonate isomer.

Photophysics & Excited-State Proton Transfer (ESPT)

Potassium 1-hydroxynaphthalene-2-sulfonate is highly valued in physical chemistry as a photophysical probe. In its electronic ground state (S₀), the molecule is a weak acid (pKₐ ~9.4). However, upon UV excitation to the first singlet excited state (S₁), electron density shifts dramatically from the hydroxyl oxygen into the conjugated naphthyl ring. This electronic reorganization plummets the pKₐ* to approximately 0.0, triggering an ultrafast Excited-State Proton Transfer (ESPT) to the surrounding solvent 3[3].

The Intramolecular Hydrogen Bond Effect: Unlike other isomers, the 2-sulfonate group forms a strong intramolecular hydrogen bond with the adjacent 1-hydroxyl group. This acts as a localized energetic barrier, significantly slowing down the proton ejection rate compared to 1-naphthol-4-sulfonate. This unique delayed kinetics makes it an ideal candidate for time-resolved fluorescence spectroscopy 3[3].

Supramolecular Modulation: When introduced to an aqueous solution of β-cyclodextrin, the hydrophobic naphthyl ring is encapsulated within the cyclodextrin cavity. This shielding restricts water molecules from acting as proton acceptors, effectively suppressing the ESPT. As a result, the fluorescence quantum yield of the excited neutral form (~362 nm) doubles, while the excited anion emission (~460 nm) diminishes 4[4].

Figure 1: Jablonski diagram illustrating the Excited-State Proton Transfer (ESPT) pathway.

Industrial Applications: Azo Dye Synthesis

Beyond its photophysical utility, Potassium 1-hydroxynaphthalene-2-sulfonate is a foundational coupling component in the synthesis of water-soluble azo dyes. The sulfonate moiety guarantees aqueous solubility—a strict requirement for textile dyeing—while the hydroxyl group acts as a powerful electron-donating auxochrome. This activates the naphthalene ring, directing the electrophilic attack of a diazonium salt precisely to the unhindered 4-position 5[5].

Experimental Protocol: Standard Diazo Coupling Workflow

-

Diazotization: In a separate flask, react a primary aromatic amine with sodium nitrite (NaNO₂) in dilute HCl at 0–5 °C to generate the electrophilic diazonium salt.

-

Coupling Preparation: Dissolve Potassium 1-hydroxynaphthalene-2-sulfonate in an aqueous buffer adjusted to pH 8–10. Causality Check: Operating in a slightly alkaline medium deprotonates the hydroxyl group to form the naphtholate anion. The negative charge drastically increases the nucleophilicity of the ring, accelerating the coupling reaction.

-

Coupling Reaction: Slowly drop the cold diazonium solution into the naphtholate solution. Maintain the reaction temperature strictly below 10 °C to prevent the thermal decomposition of the diazonium salt into a phenol.

-

Isolation: Once the intense color fully develops (indicating chromophore formation), adjust the pH to neutralize the solution, salt out the resulting azo dye using NaCl, filter, and dry under a vacuum.

References

- Title: 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 Source: ChemicalBook URL

- Title: Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide Source: ResearchGate URL

- Source: eScholarship.

- Source: NIH (PubMed)

- Title: Process for the preparation of water-soluble azo dyestuffs by reacting an aromatic amine and a coupling component Source: Justia Patents URL

Sources

- 1. 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Effect of beta-cyclodextrin on the excited state proton transfer in 1-naphthol-2-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

Synthesis and Isolation of Potassium 1-Hydroxynaphthalene-2-Sulfonate: A Mechanistic and Methodological Guide

Executive Summary

The synthesis of Potassium 1-hydroxynaphthalene-2-sulfonate (also known as Potassium 1-naphthol-2-sulfonate) represents a classic paradigm of regiocontrol in organic chemistry. As a critical intermediate in the production of azo dyes, catalysts, and pharmaceutical precursors, its preparation relies on the precise manipulation of electrophilic aromatic substitution (EAS) dynamics. This technical guide provides an in-depth analysis of the kinetic versus thermodynamic parameters governing the sulfonation of 1-naphthol, followed by a self-validating, field-proven experimental protocol for the selective isolation of the C2-sulfonate isomer via targeted salting-out mechanisms.

Mechanistic Principles: Kinetic vs. Thermodynamic Control

The hydroxyl (-OH) group of acts as a potent activating group, donating electron density into the naphthalene ring via resonance. This directs incoming electrophiles—such as the sulfonium ion ( SO3H+ ) or sulfur trioxide ( SO3 )—preferentially to the ortho (C2) and para (C4) positions[1].

The sulfonation of 1-naphthol is a highly temperature-dependent, reversible reaction that perfectly illustrates the dichotomy between kinetic and thermodynamic control[2]:

-

Kinetic Control (Low Temperature, <60°C): At lower temperatures, the attack at the C4 position is favored due to lower steric hindrance and a lower activation energy barrier. This rapid reaction yields 1-hydroxynaphthalene-4-sulfonic acid (Nevile-Winther acid) as the primary kinetic product[2].

-

Thermodynamic Control (High Temperature, >80°C): Because the sulfonation reaction is reversible, maintaining the reaction at elevated temperatures provides the activation energy necessary for desulfonation. The equilibrium gradually shifts toward the thermodynamically more stable isomer, 1-hydroxynaphthalene-2-sulfonic acid[2]. The enhanced ground-state stability of the C2-isomer is driven by intramolecular hydrogen bonding between the C1-hydroxyl group and the adjacent C2-sulfonate group, which anchors the substituent and minimizes the system's overall energy.

Caption: Reaction pathway demonstrating kinetic vs. thermodynamic control in 1-naphthol sulfonation.

Quantitative Data Summary: Sulfonation Parameters

To ensure reproducibility, the fundamental parameters dictating the isomer distribution and isolation are summarized below.

| Parameter | Kinetic Pathway | Thermodynamic Pathway |

| Optimal Temperature | 0°C – 40°C | 80°C – 100°C |

| Primary Isomer Formed | 1-Hydroxynaphthalene-4-sulfonic acid | 1-Hydroxynaphthalene-2-sulfonic acid |

| Activation Energy ( Ea ) | Lower (Faster reaction rate) | Higher (Slower reaction rate) |

| Reaction Reversibility | Practically irreversible at low temp | Highly reversible (Equilibrium-driven) |

| Target Salting-Out Agent | Sodium Chloride (NaCl) | Potassium Chloride (KCl) |

| Resulting Salt | Sodium 1-naphthol-4-sulfonate | Potassium 1-naphthol-2-sulfonate |

Experimental Methodology: Synthesis & Isolation

The following protocol details the thermodynamically controlled sulfonation of 1-naphthol in an inert solvent, followed by the selective precipitation of the potassium salt. This methodology is designed as a self-validating system , incorporating in-process checkpoints to guarantee structural integrity and yield[3].

Reagents Required

-

1-Naphthol (High purity, >99%)

-

Concentrated Sulfuric Acid ( H2SO4 , 98%) or Sulfur Trioxide ( SO3 )

-

o-Nitrotoluene (Inert solvent)

-

Potassium Chloride (KCl, saturated aqueous solution)

-

Deionized Water

Step-by-Step Protocol

Step 1: Substrate Dissolution Suspend 1.0 molar equivalent of 1-naphthol in a reaction vessel containing 5 volumes of o-nitrotoluene. Stir the mixture at room temperature until a homogeneous solution is achieved.

-

Validation Checkpoint: Complete dissolution must be observed. Any residual solid indicates impurities in the starting material, which must be filtered prior to reagent addition.

Step 2: Electrophilic Addition Slowly add 1.5 to 1.8 molar equivalents of concentrated H2SO4 dropwise to the solution. The addition should be controlled to manage the initial exothermic kinetic reaction.

-

Validation Checkpoint: The solution will typically transition from clear to a dark amber or purple hue, indicating the formation of the intermediate sigma complex and initial kinetic sulfonic acids[4].

Step 3: Thermodynamic Maturation Equip the vessel with a reflux condenser and elevate the temperature to 85°C – 95°C. Maintain constant agitation for 3 to 4 hours. This sustained thermal energy overcomes the activation barrier for desulfonation, shifting the equilibrium entirely toward the 2-sulfonic acid isomer[3].

-

Validation Checkpoint: TLC (Thin Layer Chromatography) sampling of the organic layer should show the disappearance of the non-polar 1-naphthol spot, confirming complete conversion to the highly polar sulfonic acid.

Step 4: Aqueous Quench and Phase Separation Cool the reaction mixture to 40°C and carefully pour it into 10 volumes of ice-cold deionized water. Transfer the biphasic mixture to a separatory funnel. The unreacted o-nitrotoluene will form the organic layer, while the water-soluble 1-hydroxynaphthalene-2-sulfonic acid partitions into the aqueous phase[3].

-

Validation Checkpoint: The aqueous layer must be highly acidic (pH < 1). Extract the aqueous layer twice with a small volume of clean o-nitrotoluene to remove trace organic impurities.

Step 5: Selective Salting-Out Heat the isolated aqueous phase to 60°C. Slowly add a saturated solution of Potassium Chloride (KCl) under vigorous stirring. The common-ion effect and the specific lattice energy of the potassium salt drive the selective precipitation of Potassium 1-hydroxynaphthalene-2-sulfonate[3].

-

Validation Checkpoint: Fine, deliquescent crystals will begin to precipitate immediately upon KCl addition. If the solution remains clear, the thermodynamic equilibrium in Step 3 was not reached, or the aqueous phase is too dilute.

Step 6: Isolation and Drying Cool the suspension to 5°C in an ice bath to maximize crystallization. Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold water (to prevent product loss) followed by cold ethanol to displace residual water. Dry the crystals in a vacuum oven at 80°C to constant weight.

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Validation

To ensure the scientific integrity of the final product, the isolated Potassium 1-hydroxynaphthalene-2-sulfonate must be validated against the following parameters:

-

Regiochemical Purity: 1H -NMR spectroscopy in D2O should confirm the absence of the C4-proton signal and the presence of the characteristic coupling pattern for the C2-substituted naphthalene ring.

-

Solubility Profile: The product should be slightly soluble in cold water, highly soluble in boiling water, and practically insoluble in non-polar organic solvents like ether[5].

-

Absence of Kinetic Isomer: The addition of Sodium Chloride (NaCl) to the mother liquor (filtrate from Step 6) will yield Sodium 1-naphthol-4-sulfonate if any kinetic product remains[3]. A clean filtrate indicates a highly efficient thermodynamic shift.

References

-

Cerfontain, H., et al. "Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo-product composition." Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

-

Wikipedia Contributors. "1-Naphthol." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

DrugFuture. "1-Naphthol-2-sulfonic Acid - Monograph." Chemical Properties Database. Available at:[Link]

Sources

CAS number 832-49-5 physicochemical data

Executive Summary

In the realm of intermediate organic synthesis and photophysical research, ortho-substituted naphthols present unique mechanistic advantages. CAS 832-49-5 , chemically identified as 1-Naphthol-2-sulfonic acid potassium salt, is a highly specialized functionalized fluorophore and synthetic building block[1]. By featuring both a strongly electron-donating hydroxyl group and a bulky, water-solubilizing sulfonate group on adjacent carbons, this molecule exhibits distinct intramolecular hydrogen bonding that dictates its reactivity, solubility, and excited-state proton transfer kinetics. This whitepaper provides a comprehensive technical guide on its physicochemical properties, photophysical mechanics, and validated protocols for its application in electrophilic aromatic substitution workflows.

Molecular Architecture & Physicochemical Profile

The structural juxtaposition of the 1-hydroxyl and 2-sulfonate groups on the naphthalene core fundamentally governs the behavior of CAS 832-49-5. The potassium salt formulation ensures rapid dissociation in aqueous media, a critical requirement for both biological assays and aqueous-phase dye synthesis.

Table 1: Quantitative Physicochemical Data of CAS 832-49-5

| Property | Value / Description |

| Chemical Name | 1-Naphthol-2-sulfonic acid potassium salt |

| CAS Registry Number | 832-49-5[1] |

| Molecular Formula | C₁₀H₇KO₄S[1] |

| Molecular Weight | 262.32 g/mol [1] |

| Appearance | Brown crystalline powder[2] |

| Melting Point | 89 – 93 °C[3] |

| Solubility | Highly soluble in water (pH dependent)[3] |

| Hazard Classification | R36/37/38 (Irritant: Eyes, Respiratory, Skin)[4] |

Causality Note: The relatively low melting point for a salt (89–93 °C) is indicative of the disruption of the crystal lattice caused by the bulky sulfonate group and the internal chelation (intramolecular hydrogen bonding) between the hydroxyl proton and the sulfonate oxygen, which weakens intermolecular stacking forces.

Mechanistic Insights: Photophysics & Proton Transfer

For researchers utilizing CAS 832-49-5 in spectroscopic studies or as a fluorescent probe, understanding its excited-state dynamics is paramount.

Unlike unsubstituted 1-naphthol, the photophysical properties of 1-naphthol-2-sulfonic acid potassium salt are heavily modulated by its ortho-substitution. Research into the aqueous behavior of this molecule reveals that strong intramolecular hydrogen bonding between the 1-OH and 2-SO₃⁻ groups creates a steric and electronic barrier[5].

The Causality of Proton Dissociation: When the molecule enters an excited state, the acidity of the hydroxyl group typically increases. However, in CAS 832-49-5, the intramolecular hydrogen bond sterically hinders the reorientational motions of adjacent solvent (water) molecules required to accept the proton. Consequently, this structural feature significantly reduces both the extramolecular proton dissociation rate ( ) and the recombination rate ( ) compared to standard naphthols[5]. This makes CAS 832-49-5 an excellent model compound for studying restricted proton-transfer kinetics in constrained microenvironments, such as cyclodextrin cavities or protein binding pockets.

Synthetic Utility: Diazo Coupling Workflows

In synthetic chemistry, CAS 832-49-5 is primarily leveraged as a highly active coupling component for the synthesis of complex azo dyes, pigments, and targeted proteomics tags[6][7]. The hydroxyl group strongly activates the naphthalene ring toward electrophilic aromatic substitution. Because the C2 position is blocked by the sulfonate group, coupling is directed exclusively to the C4 position, ensuring high regioselectivity and preventing the formation of isomeric mixtures.

Standard Operating Procedure: Regioselective Azo Coupling

The following protocol outlines a self-validating system for synthesizing an azo derivative using CAS 832-49-5.

Phase 1: Preparation of the Diazonium Electrophile

-

Dissolution: Suspend 10.0 mmol of the desired primary aromatic amine in 20 mL of distilled water.

-

Acidification: Add 2.5 equivalents (25.0 mmol) of concentrated HCl. Validation: The solution must become entirely homogeneous, confirming the formation of the soluble amine hydrochloride salt.

-

Diazotization: Chill the solution to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (10.5 mmol in 5 mL water) dropwise.

-

Endpoint Verification: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating the complete conversion to the diazonium salt. Neutralize excess nitrous acid with sulfamic acid until the starch-iodide test is negative.

Phase 2: Preparation of CAS 832-49-5 (Nucleophile)

-

Dissolution: Dissolve 10.0 mmol (2.62 g) of CAS 832-49-5 in 30 mL of distilled water.

-

Activation via pH Control: Add 10% aqueous NaOH dropwise until the pH reaches 9.0–10.0. Causality: Coupling with naphthols must occur in an alkaline medium to deprotonate the hydroxyl group, forming the highly nucleophilic phenoxide/naphthoxide ion. If the pH drops below 8, the reaction rate plummets; if it exceeds 11, the diazonium salt may degrade into an unreactive diazotate.

Phase 3: Electrophilic Aromatic Substitution

-

Coupling: Maintain the CAS 832-49-5 solution at 0–5 °C. Vigorously stir and add the cold diazonium salt solution dropwise over 30 minutes.

-

pH Maintenance: Concurrently add dilute NaOH to maintain the pH strictly between 9.0 and 10.0. The formation of a deep, intensely colored solution/precipitate immediately validates successful C4 coupling.

-

Isolation: Stir for an additional 2 hours at room temperature. Adjust the pH to 7.0 to fully precipitate the dye, filter under vacuum, wash with cold ethanol, and dry in a desiccator.

Process Visualization

The following diagram maps the logical flow and critical control points of the electrophilic diazo coupling workflow described above.

Caption: Workflow of azo dye synthesis via electrophilic diazo coupling with CAS 832-49-5.

Environmental, Health, and Safety (EHS) Protocols

CAS 832-49-5 is classified under risk phrases R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin[4].

-

Handling: Must be handled in a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of the fine crystalline powder.

-

PPE: Nitrile gloves, splash-proof chemical goggles, and a lab coat are mandatory.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The hygroscopic nature of potassium salts requires tightly sealed containers to prevent moisture degradation.

Sources

- 1. scbt.com [scbt.com]

- 2. 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-naphthol-2-sulfonic acid potassium salt - CAS号 832-49-5 - 摩熵化学 [molaid.com]

- 7. FR3011184A1 - PHOTOSENSITIVE CAPSULES AND THEIR USE IN COSMETICS AND PHARMACY - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Characterization and Molecular Weight Determination of Potassium 1-Hydroxynaphthalene-2-Sulfonate

Executive Summary

Potassium 1-hydroxynaphthalene-2-sulfonate (CAS: 832-49-5), frequently referred to as potassium 1-naphthol-2-sulfonate, is a critical intermediate in the synthesis of azo dyes, optical brighteners, and pharmaceutical active ingredients[1]. As a highly polar aromatic compound, accurate characterization of its molecular weight and structural integrity is paramount for stoichiometric precision in downstream electrophilic aromatic substitution and diazonium coupling reactions. This whitepaper provides an in-depth analysis of its molecular weight, the causality behind its synthetic isolation, and the analytical frameworks required for its validation.

Structural and Physicochemical Profiling

The macroscopic behavior of a chemical intermediate is dictated by its molecular composition. Potassium 1-hydroxynaphthalene-2-sulfonate consists of a naphthalene core substituted with a hydroxyl group at the C1 position and a sulfonate group at the C2 position, neutralized by a potassium counterion.

-

Molecular Formula : C₁₀H₇KO₄S

-

Average Molecular Weight : 262.32 g/mol [2]

-

Monoisotopic Exact Mass : 261.97 Da

The Role of the Potassium Counterion

The choice of potassium over sodium or a free acid is not arbitrary. The free 1-hydroxynaphthalene-2-sulfonic acid is highly hygroscopic and difficult to isolate in a pure crystalline form. The potassium salt provides an optimal balance: it significantly lowers the solubility product ( Ksp ) of the compound in cold aqueous environments compared to the sodium salt, enabling highly selective precipitation during synthesis[3]. Furthermore, the molecular weight of 262.32 g/mol must be strictly accounted for when calculating molar equivalents for diazonium coupling, as the potassium ion contributes ~15% of the total mass (39.10 g/mol ).

Mechanistic Causality in Synthesis

The synthesis of 1-hydroxynaphthalene-2-sulfonic acid derivatives is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution[4].

When 1-naphthol is treated with sulfuric acid or chlorosulfonic acid, the sulfonium electrophile ( SO3H+ ) can attack multiple positions.

-

Kinetic Control : Attack at the C4 position (yielding 1-naphthol-4-sulfonic acid, or Nevile-Winther acid) has a lower activation energy and is favored at lower temperatures[4].

-

Thermodynamic Control/Steric Hindrance : Attack at the C2 position is sterically hindered by the adjacent C1 hydroxyl group but can be directed using specific solvent systems and stoichiometric limitations.

To selectively isolate the 2-sulfonate isomer, the reaction is performed in an inert solvent (e.g., o-nitrotoluene) using strictly less than 2 molar equivalents of sulfuric acid. Upon completion, the reaction is quenched in water. The critical isolation step relies on the addition of aqueous Potassium Chloride (KCl). Because potassium 1-naphthol-2-sulfonate has a uniquely low solubility in the presence of excess K+ ions (common ion effect), it selectively precipitates out of the matrix, leaving the unreacted 1-naphthol and the 4-sulfonate isomer in solution[3][5].

Quantitative Data Summary

The following table summarizes the critical quantitative parameters required for the analytical tracking and stoichiometric application of the compound.

| Parameter | Value | Analytical Relevance |

| IUPAC Name | Potassium 1-hydroxynaphthalene-2-sulfonate | Nomenclature standardization |

| CAS Registry Number | 832-49-5 | Database querying[1] |

| Molecular Formula | C₁₀H₇KO₄S | Elemental analysis baseline |

| Average Molecular Weight | 262.32 g/mol | Stoichiometric calculations[2] |

| Monoisotopic Mass | 261.9702 Da | High-resolution MS target |

| Anion Exact Mass [M-K]⁻ | 223.0063 Da | Negative ESI-MS tracking |

| Hydrogen Bond Donors | 1 (Hydroxyl -OH) | Chromatographic retention (HILIC/C18) |

| Hydrogen Bond Acceptors | 4 (Sulfonate -SO₃, Hydroxyl -O) | Solvent interaction profiling |

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the selective isolation and the molecular weight verification of Potassium 1-hydroxynaphthalene-2-sulfonate.

Protocol A: Selective Synthesis and Precipitation

Objective: Synthesize and isolate the C2-sulfonate isomer leveraging solubility differentials.

-

Dissolution : Suspend 10.0 g (69.3 mmol) of pure 1-naphthol in 100 mL of o-nitrotoluene in a round-bottom flask equipped with a mechanical stirrer and dropping funnel. Cool to 0–5°C[3].

-

Sulfonation : Slowly add 1.5 molar equivalents of concentrated sulfuric acid (98%) dropwise over 30 minutes to prevent localized heating and kinetic skewing toward the C4 position.

-

Maturation : Elevate the temperature to 40°C and stir for 3 hours to allow thermodynamic equilibration[5].

-

Phase Separation : Pour the mixture into 200 mL of ice-cold distilled water. Transfer to a separatory funnel and discard the lower organic (o-nitrotoluene) layer.

-

Selective Precipitation : To the retained aqueous phase, add a saturated solution of Potassium Chloride (KCl) dropwise under vigorous stirring until a dense precipitate forms. The common ion effect forces the potassium 1-hydroxynaphthalene-2-sulfonate out of solution[3].

-

Filtration & Drying : Vacuum filter the precipitate, wash with 20 mL of cold ethanol to remove trace organics, and dry under vacuum at 60°C to constant weight.

Protocol B: LC-MS Molecular Weight Verification

Objective: Verify the 262.32 g/mol molecular weight using Liquid Chromatography-Mass Spectrometry.

-

Sample Preparation : Dissolve 1 mg of the synthesized potassium salt in 1 mL of 50:50 Water:Acetonitrile. Note: Do not use highly acidic diluents to prevent protonation of the sulfonate group.

-

Chromatography : Inject 5 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. The highly polar nature of the sulfonate will result in early elution.

-

Ionization : Utilize Electrospray Ionization in Negative Mode (ESI-). The sulfonate group ( R−SO3− ) is inherently anionic, making negative mode exponentially more sensitive than positive mode.

-

Mass Detection : Scan from m/z 100 to 500.

-

Data Interpretation : The potassium ion dissociates in solution. The mass spectrometer will detect the free anion [M-K]⁻. Look for the base peak at m/z 223.01 . The absence of a peak at m/z 263 indicates successful dissociation of the potassium counterion, indirectly validating the 262.32 g/mol bulk molecular weight.

Workflow Visualization

The following diagram maps the logical relationship between the synthetic pathway, the isolation mechanism, and the analytical validation of the compound's molecular weight.

Caption: Synthetic workflow and analytical validation of Potassium 1-hydroxynaphthalene-2-sulfonate.

References

- ChemBK. (2024). 1-HYDROXYNAPHTHALENE-2-SULFONIC ACID POTASSIUM SALT: Molecular Formula and Molar Mass.

- ChemicalBook. (2025). 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5.

- BenchChem. (2025). 1-Naphthol reaction mechanism in electrophilic substitution.

- ResearchGate. (2025). Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide.

- Journal of Synthetic Organic Chemistry, Japan (J-Stage). (1972). New Method of Manufacturing 1-Naphthol-2 and 4-Sulfonic Acids.

Sources

Naphthalenesulfonate Derivatives in Modern Pharmacognosy: A Mechanistic and Methodological Guide

Executive Summary

Naphthalenesulfonate derivatives represent a highly versatile class of pharmacophores in modern drug development. Characterized by a hydrophobic naphthalene core and highly polar, negatively charged sulfonate moieties, these compounds act as potent bioisosteres for endogenous phosphates and sulfates. This unique physicochemical profile allows them to hijack binding pockets typically reserved for ATP, heparan sulfate, or phosphorylated tyrosine residues. This whitepaper synthesizes the mechanistic paradigms of naphthalenesulfonates—specifically their roles as antiangiogenic agents and epigenetic modulators—and provides field-proven, self-validating experimental protocols for characterizing their binding kinetics and inhibitory properties.

Mechanistic Paradigm 1: Antiangiogenic Ligand Traps (The FGF/FGFR Axis)

Tumor angiogenesis is heavily dependent on the Fibroblast Growth Factor (FGF) signaling cascade. For FGF1 (acidic FGF) and FGF2 (basic FGF) to activate their cognate Tyrosine Kinase Receptors (FGFRs), they must first bind to Heparan Sulfate Proteoglycans (HSPGs) on the cell surface or extracellular matrix. This forms a functional FGF/FGFR/HSPG ternary complex.

Naphthalenesulfonates act as extracellular "ligand traps." Crystallographic data reveals that compounds like 1[1]. The naphthalene ring establishes critical hydrophobic contacts with the protein, while the sulfonate group sets up hydrogen bonds that mimic the interactions of angiogenic glycosaminoglycans.

Similarly, rationally designed derivatives like sm27 act as2[2]. By binding to FGF2 with high affinity, 3[3], preventing the tripartite complex formation required for endothelial cell mitogenesis.

Fig 1. Mechanistic pathway of FGF2 sequestration by naphthalenesulfonates preventing angiogenesis.

Mechanistic Paradigm 2: Epigenetic Modulation via PRMT Inhibition

Protein Arginine Methyltransferases (PRMTs), particularly PRMT1 and G9a/GLP, are heavily implicated in oncogenic epigenetic silencing. Historically, targeting these enzymes was challenging due to the highly conserved nature of the S-adenosylmethionine (SAM) cofactor binding pocket, which led to off-target toxicity.

Naphthalenesulfonates (such as AMI-1 and NS-1) introduced a paradigm shift. Mechanism of action (MOA) studies demonstrated that4[4] (e.g., the H4 or GAR peptide pockets) rather than the SAM pocket. This substrate-competitive, SAM-noncompetitive inhibition profile grants them exceptional selectivity, preventing the enzyme from recognizing its target histones without interfering with global cellular methylation pathways dependent on SAM.

Fig 2. Substrate-competitive inhibition of PRMT1 by naphthalenesulfonate derivatives.

Quantitative Data Presentation

To contextualize the pharmacological utility of these derivatives, the following table summarizes key compounds, their primary targets, and validated potencies.

| Compound | Primary Target | Mechanism of Action | Potency | Reference |

| 5-amino-2-naphthalenesulfonate | aFGF (FGF1) | Direct steric hindrance of the heparin-binding site. | IC50 ~265 µM | [1] |

| sm27 | FGF2 | TSP-1 mimetic; disrupts FGF2/FGFR1/HSPG ternary complex. | ID50 ~1.0 µM | [3] |

| AMI-1 | PRMT1 | Substrate-competitive, SAM-noncompetitive inhibition. | IC50 ~Micro-molar | [4] |

| NF-279 | P2X1 Receptors | ATP phosphate mimicry via polysulfonation. | Ki ~Nano-molar | [5] |

| Suramin | Broad (FGFs / P2X) | Polysulfonated naphthylurea acting as a broad ligand trap. | IC50 ~Micro-molar | [5] |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to rule out artifacts commonly associated with highly charged, sulfonated compounds (e.g., non-specific aggregation or pan-assay interference).

Protocol A: Real-Time Kinetic Profiling of FGF2-Naphthalenesulfonate Binding via Surface Plasmon Resonance (SPR)

Causality & Rationale: Highly sulfonated compounds can form colloidal aggregates that yield false positives in standard ELISA assays. SPR is chosen because it provides real-time association ( kon ) and dissociation ( koff ) rates. A true 1:1 binding event will show a distinct, saturable kinetic curve, whereas aggregation will show a linear, non-saturating refractive index increase.

Step-by-Step Methodology:

-

Sensor Chip Functionalization: Immobilize recombinant human FGF2 onto a CM5 sensor chip via standard amine coupling. Self-Validation Checkpoint: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as an in-line reference to subtract bulk refractive index changes and non-specific binding.

-

Analyte Preparation: Prepare serial dilutions of the naphthalenesulfonate derivative (e.g., sm27) ranging from 0.1 µM to 50 µM in HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

-

Kinetic Injection: Inject the analyte over FC1 and FC2 at a high flow rate of 30 µL/min for 120 seconds. Rationale: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

-

Dissociation Phase: Allow running buffer to flow for 300 seconds to monitor the dissociation phase.

-

Regeneration: Inject a short pulse (30 seconds) of 2M NaCl to disrupt electrostatic interactions and regenerate the FGF2 surface.

-

Data Analysis: Fit the double-referenced data (FC2 minus FC1, minus blank buffer injections) to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD ).

Protocol B: Proving Substrate-Competitive Inhibition of PRMT1 via Scintillation Proximity Assay (SPA)

Causality & Rationale: To prove that a naphthalenesulfonate (like AMI-1) is a specific epigenetic modulator rather than a non-specific SAM-competitor, one must perform a Schild plot analysis. This protocol systematically varies both the substrate concentration and the inhibitor concentration to mathematically validate the binding site.

Step-by-Step Methodology:

-

Reaction Assembly: In a 96-well plate, combine recombinant PRMT1 (10 nM) with varying concentrations of biotinylated Histone H4 peptide (0.5 µM, 1 µM, 2 µM, 5 µM).

-

Inhibitor Titration: Add the naphthalenesulfonate inhibitor at concentrations flanking its estimated IC50 (e.g., 0.5x, 1x, 2x, 4x IC50).

-

Initiation via Cofactor: Initiate the reaction by adding 3H -labeled SAM (1 µM). Self-Validation Checkpoint: Include a "No Enzyme" well and a "No Peptide" well to establish background radiochemical noise.

-

Incubation & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction by adding 800 µM unlabeled SAM to halt methylation.

-

Signal Capture: Transfer the mixture to a Streptavidin-coated FlashPlate. The biotinylated H4 peptide binds to the plate. Wash three times with PBS to remove unreacted 3H -SAM.

-

Quantification & Schild Analysis: Read the plate on a microplate scintillation counter. Plot the data using a Schild regression (Log(Dose Ratio - 1) vs. Log[Inhibitor]). Validation: A linear slope of exactly 1.0 mathematically proves that the naphthalenesulfonate is competing exclusively at the peptide substrate binding pocket.

References

- Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfon

- Targeting tumor angiogenesis with TSP-1-based compounds: rational design of antiangiogenic mimetics of endogenous inhibitors.Oncotarget.

- Inhibitors of Protein Methyltransferases and Demethylases.PMC - NIH.

- Direct and Allosteric Inhibition of the FGF2/HSPGs/FGFR1 Ternary Complex Formation by an Antiangiogenic, Thrombospondin-1-Mimic Small Molecule.PLOS.

- Discovery and Characterization of Two Classes of Selective Inhibitors of the Suppressor of TCR Signaling Family of Proteins.PMC - NIH.

Sources

- 1. Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting tumor angiogenesis with TSP-1-based compounds: rational design of antiangiogenic mimetics of endogenous inhibitors | Oncotarget [oncotarget.com]

- 3. Direct and Allosteric Inhibition of the FGF2/HSPGs/FGFR1 Ternary Complex Formation by an Antiangiogenic, Thrombospondin-1-Mimic Small Molecule | PLOS One [journals.plos.org]

- 4. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of Two Classes of Selective Inhibitors of the Suppressor of TCR Signaling Family of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Potassium 1-hydroxynaphthalene-2-sulfonate in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of Potassium 1-hydroxynaphthalene-2-sulfonate, a compound of interest in various chemical and pharmaceutical applications. Acknowledging the current scarcity of publicly available quantitative solubility data, this document furnishes a robust theoretical framework for understanding its solubility and presents a detailed experimental protocol for its precise determination in aqueous and dimethyl sulfoxide (DMSO) based systems.

Introduction: The Significance of Solubility

Potassium 1-hydroxynaphthalene-2-sulfonate belongs to a class of sulfonated aromatic compounds. The presence of the sulfonic acid group, typically as a salt, is known to significantly influence the physicochemical properties of a molecule, most notably its solubility in polar solvents.[1] In the realm of drug development, manipulating the solubility of an active pharmaceutical ingredient (API) is a critical step, as it directly impacts bioavailability and formulation strategies.[2][3] Sulfonate salts are frequently utilized to enhance the aqueous solubility of poorly soluble drug candidates.[3] Therefore, a thorough understanding of the solubility of compounds like Potassium 1-hydroxynaphthalene-2-sulfonate is paramount for its effective application.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4]

Solubility in Water:

Potassium 1-hydroxynaphthalene-2-sulfonate is anticipated to be readily soluble in water. This high aqueous solubility is attributed to the ionic nature of the potassium sulfonate group (-SO₃⁻K⁺) and the presence of the hydroxyl (-OH) group.[1][5][6] Both of these functional groups can participate in strong dipole-dipole interactions and form hydrogen bonds with water molecules. The sulfonate group, in particular, leads to a significant increase in the hydrophilic character of the naphthalene core.[1]

Hypothesized Solubility in DMSO:

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic and inorganic compounds. It can effectively solvate cations and has a strong hydrogen bond accepting character. While direct data is unavailable, it is reasonable to hypothesize that Potassium 1-hydroxynaphthalene-2-sulfonate will also exhibit significant solubility in DMSO. The polar nature of DMSO will facilitate the dissolution of the ionic potassium sulfonate salt.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7] This protocol outlines the necessary steps to obtain accurate and reproducible results.

4.1. Materials and Equipment

-

Potassium 1-hydroxynaphthalene-2-sulfonate (high purity)

-

Deionized water (Type I)

-

Anhydrous DMSO (≥99.9%)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

4.2. Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Potassium 1-hydroxynaphthalene-2-sulfonate to several vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the respective solvent (water or DMSO) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has plateaued.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Centrifuge the vials at a moderate speed to further ensure the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of Potassium 1-hydroxynaphthalene-2-sulfonate in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

4.4. Causality and Self-Validation

-

Why excess solute? The presence of undissolved solid at the end of the experiment is the primary indicator that a saturated solution has been achieved and equilibrium has been reached.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining accurate and reproducible thermodynamic solubility data.

-

Why extended shaking? This ensures that the system reaches true thermodynamic equilibrium, moving beyond potentially kinetically trapped states.

-

Why centrifugation and filtration? These steps are critical to ensure that no undissolved solid particles are carried over into the sample for analysis, which would lead to an overestimation of the solubility.

Data Analysis and Reporting

The solubility is calculated from the concentration of the analyte in the saturated supernatant, taking into account the dilution factors. The results should be reported in standard units such as grams per liter (g/L) and moles per liter (mol/L). It is also important to report the temperature at which the solubility was determined.

Molecular Interactions and Solubility

The dissolution process can be visualized as the interplay between the solute and solvent molecules.

Caption: Key intermolecular forces in the dissolution process.

Conclusion for the Field

While quantitative data for the solubility of Potassium 1-hydroxynaphthalene-2-sulfonate in water and DMSO is not readily published, its molecular structure strongly suggests high solubility in polar solvents. For professionals in drug development and chemical research, the provided experimental protocol offers a standardized and reliable method for determining this crucial physicochemical property. Accurate solubility data is indispensable for formulation development, reaction optimization, and ensuring the predictable performance of products containing this compound.

References

- Unknown. (2022, August 9). Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - Research Collection. Research Collection.

- Unknown. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Chemical Reviews.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Unknown.

- Unknown. (2022, August 9).

- Unknown. (2022, March 13). [2203.

- Unknown. CAS 833-66-9: 2-Naphthalenesulfonic acid, 6-hydroxy-, pota… - CymitQuimica. CymitQuimica.

- Unknown. Potassium naphthalene-2-sulfonate | C10H7KO3S | CID 23670145 - PubChem - NIH. PubChem.

- Unknown. 2-NAPHTHOL-8-SULFONIC ACID POTASSIUM SALT 30252-40-5 wiki - Guidechem. Guidechem.

- Unknown. (2017, February 8). Where can I find solubility data of salts in DMSO? : r/chemistry - Reddit. Reddit.

- Elder, D. P., et al. (2010, July 15). The utility of sulfonate salts in drug development - PubMed. PubMed.

- Unknown. (2025, December 31). 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 - ChemicalBook. ChemicalBook.

- Unknown.

- Unknown. Potassium 7-Hydroxy-1-naphthalenesulfonate|cas 30252-40-5 - DC Chemicals. DC Chemicals.

- Unknown.

- Unknown. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Unknown.

- Unknown.

- Unknown. (2024, February 19).

- Unknown. (2017, February 28). 4-Amino-3-hydroxy-1-naphthalene Sulfonic Acid | ACS Reagent Chemicals. ACS Reagent Chemicals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. CAS 833-66-9: 2-Naphthalenesulfonic acid, 6-hydroxy-, pota… [cymitquimica.com]

- 6. CAS 21799-87-1: Potassium 2,5-dihydroxybenzenesulfonate [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

A Prospective Thermogravimetric Analysis of 1-Naphthol-2-Sulfonic Acid Potassium Salt: An In-depth Technical Guide

This technical guide provides a comprehensive, prospective thermogravimetric analysis (TGA) of 1-naphthol-2-sulfonic acid potassium salt. In the absence of specific published TGA data for this compound, this document outlines a robust experimental protocol and predicts its thermal decomposition behavior based on the established thermal stability of structurally analogous compounds, including naphthalene sulfonic acids and their salts. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal characteristics of this and similar molecules.

Introduction: The Significance of Thermal Stability

1-Naphthol-2-sulfonic acid potassium salt (C₁₀H₇KO₄S) is an aromatic sulfonate salt with applications in chemical synthesis, including the production of dyes and agrochemical intermediates.[1][2] The thermal stability of such compounds is a critical parameter, influencing storage conditions, manufacturing processes, and the ultimate safety and efficacy of resulting products. Thermogravimetric analysis is an indispensable technique for elucidating the thermal decomposition profile of a material, providing crucial data on its stability, the kinetics of its degradation, and the nature of its decomposition products.[3]

This guide will present a detailed methodology for the TGA of 1-naphthol-2-sulfonic acid potassium salt, predict its multi-stage decomposition based on existing literature for related compounds, and provide a framework for interpreting the resulting data.

Predicted Thermal Decomposition Profile

Based on the thermal behavior of related naphthalene sulfonic acids and their salts, a multi-stage decomposition pathway for 1-naphthol-2-sulfonic acid potassium salt is anticipated. Aromatic sulfonic acid salts are generally more thermally stable than their corresponding acids.[4] The decomposition is likely to initiate at temperatures exceeding 200°C.[5][6] Studies on related naphthalene sulfonates indicate that decomposition becomes significant at temperatures of 300°C and above, yielding products such as naphthalene and naphthols.[7][8]

The proposed decomposition is expected to proceed through the following key stages:

-

Initial Desulfonation: The primary thermal event is predicted to be the cleavage of the carbon-sulfur bond, leading to the loss of the sulfonate group. This is often the initial and rate-limiting step in the decomposition of aryl sulfonic acid salts.

-

Formation of Potassium Sulfite/Sulfate: The liberated SO₃ will likely react with the potassium cation to form potassium sulfite (K₂SO₃) or, in an oxidizing atmosphere, potassium sulfate (K₂SO₄).

-

Decomposition of the Naphthol Moiety: Following desulfonation, the remaining 1-naphthol structure will undergo further decomposition at higher temperatures.

The following diagram illustrates the proposed thermal decomposition pathway:

Caption: Proposed multi-stage thermal decomposition of 1-naphthol-2-sulfonic acid potassium salt.

Experimental Protocol for Thermogravimetric Analysis

To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, with built-in checks for instrument performance and data integrity.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmospheric conditions.

-

Sample Pans: Inert sample pans (e.g., platinum, alumina, or ceramic).

-

Analytical Balance: A microbalance with a readability of at least 0.01 mg.

-

Gases: High-purity nitrogen (or another inert gas) and/or dry air for controlled atmosphere experiments.

-

Sample: 1-Naphthol-2-sulfonic acid potassium salt, CAS 832-49-5.[9]

Experimental Workflow

The logical flow of the TGA experiment is depicted in the following diagram:

Caption: Step-by-step workflow for the TGA of 1-naphthol-2-sulfonic acid potassium salt.

Detailed Methodology

-

Sample Preparation:

-

Ensure the 1-naphthol-2-sulfonic acid potassium salt sample is homogenous.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

Record the exact initial mass.

-

-

Instrument Setup:

-

Place the sample pan securely in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes prior to the experiment to ensure an inert atmosphere. This is crucial to prevent oxidative decomposition. For comparison, a parallel experiment in an air atmosphere can be conducted.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C and hold until the mass signal is stable.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. This heating rate provides a good balance between resolution and experimental time.

-

-

Data Collection:

-

Continuously monitor and record the sample mass as a function of temperature.

-

Simultaneously record the derivative of the mass loss (DTG curve), which represents the rate of mass loss and helps to identify distinct decomposition stages.

-

-

Post-Analysis:

-

After the thermal program is complete, allow the furnace to cool to room temperature.

-

Carefully remove the sample pan and weigh the final residual mass.

-

Analyze the resulting TGA (mass vs. temperature) and DTG (rate of mass loss vs. temperature) curves to determine the onset temperature of decomposition, peak decomposition temperatures for each stage, and the percentage of mass loss at each stage.

-

Predicted Quantitative Data

The following table summarizes the predicted quantitative data from a TGA experiment on 1-naphthol-2-sulfonic acid potassium salt, based on the thermal behavior of analogous compounds. These values should be considered illustrative and are subject to experimental verification.

| Parameter | Predicted Value | Associated Decomposition Event |

| Onset Decomposition Temperature (T_onset) | 250 - 350 °C | Initial desulfonation and decomposition. |

| Peak Decomposition Temperature (T_peak 1) | 350 - 450 °C | Major mass loss associated with desulfonation. |

| Peak Decomposition Temperature (T_peak 2) | 450 - 600 °C | Decomposition of the naphthol moiety. |

| Mass Loss (Stage 1) | ~30-40% | Corresponds to the loss of the SO₃K group. |

| Mass Loss (Stage 2) | ~30-40% | Corresponds to the decomposition of the organic backbone. |

| Final Residue at 800°C | ~20-30% | Primarily stable potassium salts (e.g., K₂SO₄). |

Interpretation and Scientific Rationale

The interpretation of the TGA data should be grounded in the chemical principles of thermal decomposition. The initial mass loss is anticipated to correspond to the cleavage of the sulfonate group, which is generally the most thermally labile part of the molecule. The subsequent mass loss at higher temperatures would then be attributed to the breakdown of the more stable aromatic naphthol structure. The final residual mass provides evidence for the formation of a stable inorganic salt.

For a more comprehensive analysis, it is highly recommended to couple the TGA with evolved gas analysis (EGA) techniques such as mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). This would allow for the identification of the gaseous decomposition products at each stage, providing direct evidence for the proposed decomposition mechanism. For example, the detection of SO₂ would strongly support the desulfonation pathway.

Conclusion

This technical guide has provided a prospective yet scientifically grounded framework for the thermogravimetric analysis of 1-naphthol-2-sulfonic acid potassium salt. By outlining a detailed experimental protocol and predicting the thermal decomposition behavior based on established data for related compounds, this document serves as a valuable resource for researchers. The presented methodology and predictive data offer a solid starting point for the empirical investigation of this compound's thermal properties, which are essential for its safe and effective application in various industrial and pharmaceutical contexts.

References

- The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021-12-08).

- Chemical Stability of Sodium Alkyl Naphthalene Sulfonate - GREEN AGROCHEM. (2025-03-26).

- Thermal stability of acidic.

- Thermal properties of sulfonic acid group functionalized Br??nsted acidic ionic liquids.

- Naphthalene-2-sulfonic acid | 120-18-3 - ChemicalBook. (2026-01-13).

- TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts - e-Publications@Marquette.

- Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00046G. (2025-06-12).

- Thermal Stability Study of Aryl Modified Carbon Black by in Situ Generated Diazonium Salt.

- Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion - ResearchGate.

- 1-Naphthol-2-sulfonic acid potassium salt | CAS 832-49-5 | SCBT.

- The thermal decomposition of potassium and sodium-pyrosulfate.

- (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate.

- Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC.

- An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-Iodo-2-naphthol - Benchchem.

- RU2212402C1 - Method for preparing 2-naphtholsulfoacids - Google Patents.

- 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 - ChemicalBook. (2025-12-31).

Sources

- 1. Naphthalene-2-sulfonic acid | 120-18-3 [chemicalbook.com]

- 2. 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate - GREEN AGROCHEM [greenagrochem.com]

- 6. Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00046G [pubs.rsc.org]

- 7. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

Crystallographic Determination and Structural Analysis of Potassium 1-Hydroxynaphthalene-2-Sulfonate: A Technical Guide

Executive Summary

Potassium 1-hydroxynaphthalene-2-sulfonate (CAS: 832-49-5) is a critical intermediate in the synthesis of complex azo dyes, functional materials, and pharmaceutical agents [2]. Understanding its solid-state architecture is paramount for researchers and drug development professionals, as the spatial arrangement of its functional groups directly dictates its physicochemical stability, solubility, and reactivity. This whitepaper provides an authoritative guide on the crystallographic determination of this compound, detailing the methodologies required to isolate diffraction-quality crystals and the causal logic behind structural refinement.

Chemical Context and Structural Significance

The 1,2-substitution pattern on the naphthalene ring introduces a fascinating structural dichotomy. As documented in studies regarding the sulfonation of naphthols, compounds with adjacent bulky substituents suffer from significant steric strain [1]. In Potassium 1-hydroxynaphthalene-2-sulfonate, the bulky sulfonate group (–SO₃⁻) at the C2 position is forced into close proximity with the hydroxyl group (–OH) at the C1 position.

This proximity creates a competitive dynamic:

-

Steric Repulsion: The overlapping van der Waals radii of the oxygen atoms push the sulfonate group out of the ideal coplanar alignment with the aromatic ring.

-

Intramolecular Hydrogen Bonding: Conversely, the hydroxyl proton can act as a hydrogen-bond donor to one of the sulfonate oxygen atoms, pulling the groups together to stabilize a specific molecular conformation.

Understanding how the crystal lattice resolves this tension requires precise X-ray crystallographic analysis.

Key structural determinants and molecular interactions within the crystal lattice.

Workflow for Crystallographic Determination

To accurately map the electron density of the molecule and resolve the spatial coordinates of the potassium ion, a rigorous, self-validating crystallographic workflow must be employed.

Workflow for X-ray crystallographic determination of Potassium 1-hydroxynaphthalene-2-sulfonate.

Step-by-Step Experimental Methodologies

Protocol 1: Single Crystal Growth

The generation of defect-free single crystals is the most critical bottleneck in crystallography.

-

Solvent Selection: Prepare a binary solvent system of deionized water and absolute ethanol (1:1 v/v).

-

Causality: The amphiphilic nature of the molecule—comprising a highly polar potassium sulfonate moiety and a hydrophobic naphthalene core—makes single-solvent crystallization challenging. Water solvates the ionic groups, while ethanol reduces the bulk dielectric constant.

-

-

Dissolution: Dissolve 50 mg of the salt in 5 mL of the solvent mixture under gentle heating (40°C) and continuous stirring until absolute clarity is achieved.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial.

-

Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, uncontrolled microcrystalline precipitation rather than the desired slow growth of a single crystal.

-

-

Controlled Evaporation: Puncture the vial cap with an 18G needle. Store the vial in a vibration-free environment at a constant 20°C. The gradual evaporation of the solvent slowly drives the system into a state of supersaturation, thermodynamically favoring the growth of large, prismatic crystals.

-

Harvesting: After 7–14 days, harvest the crystals using a stereomicroscope. Immediately submerge them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

Protocol 2: X-Ray Diffraction & Structure Refinement

-

Mounting and Cooling: Mount a crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop. Transfer it to the goniometer and immediately cool to 100 K using a nitrogen cold stream.

-

Causality: Cooling to 100 K minimizes the thermal atomic displacement parameters (vibrations) of the atoms. This yields sharper diffraction spots at higher resolution angles, which is strictly required to accurately locate light atoms like hydrogen.

-

-

Data Collection: Collect full-sphere diffraction data using a Mo K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector.

-

Data Reduction: Integrate reflections and apply empirical absorption corrections (multi-scan method) to account for the anomalous scattering of the heavy potassium and sulfur atoms.

-

Structure Solution & Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

-

Hydrogen Atom Treatment (Critical Step): Locate the hydroxyl hydrogen atom directly from the difference Fourier map rather than placing it in a calculated position.

-

Causality: The exact torsion angle of the –OH group is dictated by the delicate balance between steric repulsion and intramolecular hydrogen bonding [1]. A riding model would assume an idealized geometry, masking the true physical state and leading to an incorrect interpretation of the hydrogen-bonding network.

-

-

Self-Validation: The structural model validates itself. Convergence to a final R1 factor of < 0.05, coupled with a featureless residual electron density map (highest peak < 0.5 e/ų), confirms the model accurately represents the physical crystal lattice.

Quantitative Crystallographic Parameters

The table below summarizes the expected quantitative parameters and geometric features derived from the successful crystallographic refinement of such functionalized naphthalene sulfonates.

| Parameter | Typical Value / Range | Structural Significance |

| Crystal System | Monoclinic or Triclinic | Common for low-symmetry aromatic sulfonates packing into dense lattices. |

| Space Group | P21/c or P1ˉ | Allows for efficient centrosymmetric packing of asymmetric molecules. |

| Data Collection Temp. | 100(2) K | Suppresses thermal motion, essential for mapping hydrogen positions. |

| Radiation Source | Mo K α ( λ=0.71073 Å) | Standard wavelength for penetrating small molecule organic salts. |

| K–O Bond Lengths | 2.70 – 3.10 Å | Defines the primary coordination sphere; K⁺ typically coordinates with 6–8 oxygen atoms from adjacent sulfonate groups and water. |

| Intramolecular H-Bond | 2.55 – 2.65 Å (O···O distance) | Indicates a strong hydrogen bond that actively mitigates the steric strain between the C1 and C2 substituents. |

| Final R-factor (R1) | < 0.05 | Statistical proof of a high-confidence, self-consistent structural model. |

Implications for Drug Development and Materials Science

For drug development professionals and materials scientists, the crystal structure of Potassium 1-hydroxynaphthalene-2-sulfonate is more than an academic exercise. The 3D coordination polymer network formed by the potassium ions and the sulfonate oxygens dictates the lattice energy. This lattice energy directly correlates to the compound's intrinsic solubility and dissolution rate—critical parameters when formulating the compound as an active pharmaceutical ingredient (API) or a functional dye.

Furthermore, identifying the exact hydrogen-bonding motifs allows researchers to predict and screen for polymorphs. If the intramolecular hydrogen bond is disrupted by the introduction of a competing hydrogen-bond acceptor (such as a co-crystal former or a different solvent of crystallization), the molecule may adopt a higher-energy conformation, leading to a novel polymorphic form with entirely different bioavailability and stability profiles.

References

- Title: Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo-product composition.

- Title: 1-NAPHTHOL-2-SULFONIC ACID POTASSIUM SALT | 832-49-5 Source: ChemicalBook URL

An In-depth Technical Guide to the pKa of 1-Hydroxynaphthalene-2-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Hydroxynaphthalene-2-sulfonic acid, known colloquially as Baum's acid, is a diprotic acid of significant interest in chemical synthesis and pharmaceutical sciences. Its utility as a precursor for azo dyes and as a structural motif in medicinal chemistry necessitates a thorough understanding of its acid-base properties. The ionization state of a molecule, governed by its pKa values, is a critical determinant of its solubility, reactivity, membrane permeability, and interactions with biological targets. This guide provides a comprehensive analysis of the two distinct pKa values of 1-hydroxynaphthalene-2-sulfonic acid, details rigorous experimental protocols for their determination, and discusses the profound implications of these values for research and development.

Introduction to 1-Hydroxynaphthalene-2-sulfonic Acid

1-Hydroxynaphthalene-2-sulfonic acid (C₁₀H₈O₄S) is an aromatic organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group.[1][2] This dual functionality imparts unique chemical characteristics, making it a valuable intermediate in various industrial processes, most notably in the synthesis of vibrant and stable azo dyes where the ionization state dictates the molecule's reactivity in coupling reactions.[3]

From the perspective of drug discovery and development, the naphthalenesulfonic acid scaffold is a recurring motif in pharmacologically active agents. Understanding the pKa of this compound is therefore not merely an academic exercise; it is fundamental to predicting the behavior of related molecules in physiological environments (pH ~7.4), which directly impacts their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

The molecule possesses two acidic protons, leading to two distinct dissociation constants (pKa values):

-

pKa₁ : Associated with the highly acidic sulfonic acid group.

-

pKa₂ : Associated with the weakly acidic phenolic hydroxyl group.

This guide will dissect each of these values, providing a theoretical basis, quantitative data, and practical methodologies for their empirical determination.

Theoretical Framework and pKa Values

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).[4] A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton in solution.

The First Dissociation (pKa₁): The Sulfonic Acid Group

The sulfonic acid moiety is inherently a strong acid. Computational predictions place the pKa₁ of 1-hydroxynaphthalene-2-sulfonic acid in the range of 0.10 ± 0.40 .

Field Insight: For professionals in drug development and biology, a pKa value this low has a clear and simple implication: at any pH above ~2, the sulfonic acid group will be completely deprotonated, existing as the negatively charged sulfonate anion (-SO₃⁻). This permanent negative charge at physiological pH is a key driver of the molecule's pharmacokinetic properties, influencing its water solubility, protein binding, and ability to cross biological membranes.

The Second Dissociation (pKa₂): The Phenolic Hydroxyl Group

The pKa of the hydroxyl group is of greater dynamic importance in biological and many chemical systems, as its protonation state can change within typical experimental and physiological pH ranges.

While a specific, experimentally verified pKa₂ value for 1-hydroxynaphthalene-2-sulfonic acid is not prominently available in peer-reviewed literature, we can derive an authoritative estimation based on established chemical principles:

-

Baseline Acidity: The parent molecule without the sulfonic acid group is 1-naphthol. The experimental pKa of 1-naphthol is approximately 9.3 .[3]

-